molecular formula C20H24N2O3S B2666055 N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1424625-60-4

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2666055
CAS No.: 1424625-60-4
M. Wt: 372.48
InChI Key: SQKVXILKCJPYJX-UHFFFAOYSA-N
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Description

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide is a complex organic compound with a unique structure that combines a morpholine ring, a benzyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the morpholine derivative by reacting morpholine with benzyl chloride under basic conditions. This intermediate is then reacted with 2-phenylethene-1-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide nitrogen.

Scientific Research Applications

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl group and morpholine ring may also contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-benzylmorpholin-2-yl)methyl]ethanamine: Similar structure but lacks the sulfonamide group.

    (4-Benzylmorpholin-2-yl)methyl methanesulfonate: Contains a methanesulfonate group instead of the phenylethene-1-sulfonamide group.

    (4-Benzyl-morpholin-2-ylmethyl)diethylamine: Similar structure with diethylamine instead of the sulfonamide group.

Uniqueness

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethene-1-sulfonamide is unique due to the presence of the phenylethene-1-sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c23-26(24,14-11-18-7-3-1-4-8-18)21-15-20-17-22(12-13-25-20)16-19-9-5-2-6-10-19/h1-11,14,20-21H,12-13,15-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKVXILKCJPYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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